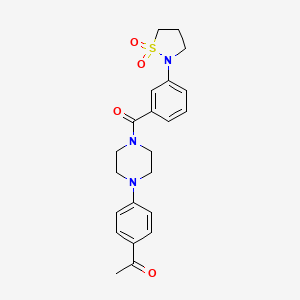

1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and the use of various reagents and catalysts. In the case of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, the compound was synthesized using piperonal as a starting material. The synthesis process was characterized by several analytical techniques, including 1H and 13C NMR spectrum, elemental analysis, and UV–Vis spectroscopy. Additionally, single-crystal X-ray crystallography was employed to determine the crystal structure of the compound, which revealed the formation of self-assembling two-dimensional (2-D) and three-dimensional (3-D) supramolecular frameworks facilitated by hydrogen bonds, C–H···π, and π···π stacking interactions .

Molecular Structure Analysis

The molecular geometry of the synthesized compound was optimized using Density Functional Theory (DFT) methods, and the results were in agreement with the X-ray diffraction data. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provided insight into the electronic character of the compound. Time-dependent DFT (TD-DFT) calculations were performed to analyze the electronic transitions and spectral features of the compound. Furthermore, Electrostatic Potentials (ESP) analysis was utilized to visualize the charge distribution on the molecule, identifying reactive sites that were consistent with the optimized structure formed in the crystals by hydrogen bonds. The noncovalent supramolecular interactions within the compound were quantified using Hirshfeld surface analysis .

Chemical Reactions Analysis

The electrochemical synthesis of arylthiobenzazoles was achieved by the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. Voltammetric data suggested that the electrochemically generated p-quinone imine underwent a Michael addition reaction with 2-SH-benzazoles, leading to the formation of disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. A plausible mechanism was also presented for the oxidation of 1-(4-(3,5-bis(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl) in the presence of p-toluenesulfinic acid, which involved a Michael-type addition followed by hydrolysis to yield 2-(benzo[d]thiazol-2-ylthio)-6-tosylcyclohexa-2,5-diene-1,4-dione .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone, they do provide insights into related compounds. The physical properties such as solubility, melting point, and boiling point can be inferred from the structural analysis and the nature of the functional groups present in the compound. The chemical properties, including reactivity and stability, can be deduced from the electrochemical synthesis and the reactivity of the p-quinone imine intermediate, as well as the supramolecular interactions observed in the crystal structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel Dihydropyrimidinone Derivatives : A study presented a one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, showing a simple and efficient method for producing these compounds in good yield, which could have implications in developing pharmacologically active agents (Bhat et al., 2018).

- Electrochemical Synthesis : Research on the electrochemical synthesis based on the oxidation of a similar compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, demonstrated the production of arylthiobenzazoles, indicating a method for generating complex molecules through electrochemical reactions (Amani & Nematollahi, 2012).

Potential Biological Activities

- Antimicrobial Activities : Chalcones containing piperazine or 2,5-dichlorothiophene moiety were synthesized and shown to possess antimicrobial activities against various bacteria, including Staphylococcus aureus and Escherichia coli, and against Candida albicans, indicating their potential use in developing new antimicrobial agents (Tomar et al., 2007).

- Wound-Healing Potential : A study evaluated the in vivo wound-healing potential of derivatives similar to the compound , indicating significant wound healing and faster epithelialization in treated groups, suggesting a pathway to discovering new therapeutic agents for wound management (Vinaya et al., 2009).

- Antitumor Activity : The antitumor activity of 1,2,4-triazine derivatives bearing a piperazine amide moiety was evaluated against breast cancer cells, highlighting the potential of these compounds as antiproliferative agents, which could lead to the development of new cancer therapies (Yurttaş et al., 2014).

Eigenschaften

IUPAC Name |

1-[4-[4-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-17(26)18-6-8-20(9-7-18)23-11-13-24(14-12-23)22(27)19-4-2-5-21(16-19)25-10-3-15-30(25,28)29/h2,4-9,16H,3,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVDBFJEBNWDER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4CCCS4(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2540828.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2540839.png)

![N-(1-cyanocyclopentyl)-4-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2540840.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-phenylpropyl)oxamide](/img/structure/B2540842.png)

![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2540849.png)